Product packaging for Mecoprop-dimethylammonium(Cat. No.:CAS No. 32351-70-5)

Mecoprop-dimethylammonium

Cat. No.: B1628164
CAS No.: 32351-70-5
M. Wt: 259.73 g/mol
InChI Key: ROGDGDPDLIVQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecoprop-dimethylammonium is a herbicide salt formulation designed for research use. Its mode of action is that of a synthetic auxin, which functions as a selective and systemic herbicide . It is absorbed through plant leaves and roots and is translocated throughout the plant, leading to uncoordinated growth and ultimately the control of target species . The compound rapidly breaks down to the active acid form, mecoprop, which is used for the post-emergence control of a wide range of broadleaved weeds . Research applications for this compound have traditionally included studies on its efficacy against cleavers (Galium aparine), chickweed (Stellaria media), clover (Trifolium spp.), and plantains (Plantago spp.) in various settings . Mecoprop is part of the phenoxypropionic herbicide class and is classified by the Herbicide Resistance Action Committee (HRAC) under Group O, which signifies its specific site of action as a synthetic auxin . It is important for researchers to note the distinction between the racemic this compound and the enantiomerically pure Mecoprop-P-dimethylammonium, which contains only the (R)-enantiomer and is noted for its higher herbicidal activity . This product is strictly for professional research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClNO3 B1628164 Mecoprop-dimethylammonium CAS No. 32351-70-5

Properties

CAS No.

32351-70-5

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine

InChI

InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3

InChI Key

ROGDGDPDLIVQFZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC

Other CAS No.

69237-09-8
32351-70-5

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Environmental Fate and Transport of Mecoprop Dimethylammonium

Dissociation and Speciation Dynamics in Environmental Compartments

Once introduced into an aqueous environment, such as soil pore water or surface water, Mecoprop-dimethylammonium undergoes rapid dissociation. This chemical process breaks the salt down into its constituent components: the herbicidally active Mecoprop (B166265) acid and the dimethylamine (B145610) ion. An in vitro study examining Mecoprop-p-DMA salt confirmed its dissociation into Mecoprop-P (B95672) acid and dimethylamine. nih.gov This dissociation is a critical first step in determining the environmental behavior of the compound, as the subsequent fate and transport are dictated by the individual properties of the resulting Mecoprop anion and the dimethylamine cation.

The speciation of Mecoprop acid in the environment is highly dependent on the surrounding pH. Mecoprop is a weak acid with a reported acid dissociation constant (pKa) of approximately 3.5 to 3.78. nih.govservice.gov.uk This pKa value is a crucial determinant of its form in the environment.

In environmental compartments where the pH is above the pKa value, which is typical for most soils and surface waters, the Mecoprop acid molecule will predominantly exist in its deprotonated, anionic form (the mecoprop anion). nih.govservice.gov.uk Conversely, in more acidic conditions with a pH below its pKa, the un-ionized, neutral form of Mecoprop acid will be more prevalent. service.gov.uk Because anions are generally less prone to strong adsorption to negatively charged soil particles, this pH-dependent speciation significantly influences Mecoprop's mobility and bioavailability in the environment. nih.gov

Sorption and Desorption Processes in Soil and Sediment Matrices

The movement of Mecoprop through soil and its potential to reach groundwater are largely controlled by sorption and desorption processes. These processes involve the binding of the chemical to soil and sediment particles.

The tendency of a chemical to adsorb to soil is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value generally indicates weaker adsorption and, consequently, higher mobility in soil. Mecoprop is characterized by low Koc values, suggesting it has a high potential for mobility and leaching. nih.govservice.gov.ukresearchgate.net The reported Koc values for mecoprop show some variability, as illustrated in the table below. nih.govservice.gov.ukresearchgate.net This high mobility means that under certain conditions, mecoprop has the potential to move through the soil profile and potentially contaminate groundwater. orst.edu

Reported Koc Value (mL/g)Source Reference
5-43 nih.gov
31 nih.gov
68 service.gov.uk
8, 13, 5 researchgate.net

Sorption of organic compounds in soil is primarily influenced by the content of soil organic carbon (SOC) and clay minerals. nih.govnih.govmdpi.com For many neutral organic compounds, sorption increases with higher SOC and clay content. However, the behavior of ionizable compounds like Mecoprop is more complex.

Since Mecoprop exists primarily as an anion in most environmental scenarios, it does not adsorb strongly to soils that are rich in organic carbon and clay, which typically have negatively charged surfaces. nih.gov This leads to limited retardation and facilitates its transport in soil water. researchgate.net While some studies suggest that the adsorption of mecoprop does increase with a higher organic matter content in the soil, others have observed no significant adsorption even in soils with moderate organic content. service.gov.ukorst.edu Detectable adsorption of anionic pesticides like mecoprop has been noted when positive charge sites are present on mineral surfaces or through the formation of complexes with cations like calcium on clay surfaces. researchgate.net

Mecoprop is a chiral compound, existing in two stereoisomeric forms (enantiomers): the (R)-enantiomer (Mecoprop-P), which is herbicidally active, and the (S)-enantiomer. orst.eduherts.ac.ukwikipedia.org While enantiomers have identical physical and chemical properties in a non-chiral environment, their interactions with chiral systems, such as biological enzymes or certain soil components, can differ.

Research into the adsorption of Mecoprop enantiomers has shown that sorption to aquifer materials and various reference minerals is generally low and does not significantly differentiate between the (R)- and (S)-forms. researchgate.net However, some studies have noted stereoselective effects of soil components on the amount of individual enantiomers that can be extracted. researchgate.net This suggests that while strong stereoselective adsorption may not be a dominant process, subtle differences in the interaction of enantiomers with the soil matrix can occur. researchgate.net It is important to note that while adsorption may show little enantioselectivity, microbial degradation of mecoprop in the subsurface can be highly stereoselective, often favoring the degradation of the active (R)-enantiomer. researchgate.net

Mobility and Leaching Potential in Terrestrial and Aquatic Systems

The mobility of mecoprop in the environment is largely dictated by its physicochemical properties, particularly its high water solubility and low tendency for adsorption to soil particles. nih.govrsc.org As a salt formulation, this compound is highly soluble, enhancing its potential for movement within the water phase of soil and aquatic systems. rsc.org

Mecoprop exhibits a high potential for vertical transport through soil profiles, posing a risk of leaching into groundwater. walisongo.ac.id This high mobility is attributed to its low adsorption to soil organic carbon and clay particles. walisongo.ac.idnih.gov The extent of leaching is influenced by factors such as soil type, organic matter content, soil pH, and rainfall patterns following application. walisongo.ac.idherts.ac.uk Heavy precipitation shortly after application can significantly increase the downward movement of the herbicide through the soil, potentially reaching groundwater where degradation processes are often slower. nih.gov

The mobility of a pesticide in soil is often quantified by the organic carbon-water partition coefficient (Koc). A low Koc value indicates weak adsorption to soil and high mobility. Studies have reported a wide range of Koc values for mecoprop, confirming its low adsorption potential.

Table 1: Reported Soil Organic Carbon-Water Partition Coefficients (Koc) for Mecoprop

Koc Value (mL/g)Soil/Study ConditionsReference
12 - 34Soils with pH 5.7-7.3 and 5-6.4% organic matter herts.ac.uk
20.1 - 42.9Four soil types with pH 5.6-7.6 and 0.8-5.9% organic matter herts.ac.uk
12 - 169Batch equilibrium studies over a pH range of 3.87-7.78 herts.ac.uk
135 - 167Sandy soils with low pH (4.3-4.4) and high organic matter (3.6-5.6%) herts.ac.uk

These values classify mecoprop as having high to very high mobility in soil, underscoring its potential to leach into groundwater resources. nih.gov Leaching studies on biobeds have shown that while the bulk of the pesticide is retained and degraded, leaching losses of highly mobile mecoprop-P can occur. colab.ws

In addition to vertical leaching, mecoprop can be transported laterally from treated areas into surface water bodies via runoff. nih.gov This process is particularly significant during intense rainfall events that occur soon after herbicide application, leading to the movement of dissolved mecoprop with the overland flow. nih.gov Consequently, mecoprop is one of the most commonly detected herbicides in surface waters in some regions. nih.gov

Concentrations of mecoprop in runoff can vary significantly depending on the application area, rainfall intensity, and time since application.

Table 2: Reported Concentrations of Mecoprop in Runoff and Surface Drainage

Concentration RangeSource/Water BodyReference
Typically < 100 µg/LSurface drainage from fields with normal application nih.gov
Up to 500 µg/LRunoff from roofs with bituminous sealing membranes mdpi.com

Research has shown that non-agricultural sources, such as runoff from urban areas and building materials, can be significant contributors to mecoprop loads in surface waters, sometimes rivaling agricultural inputs. mdpi.com

Reflecting its high mobility and potential for leaching, mecoprop is frequently detected in groundwater monitoring programs across Europe. nih.govrsc.org It is often found in aquifers underlying both agricultural and urban areas, as well as in the vicinity of landfills where disposal of the herbicide or treated materials has occurred. rsc.orgnih.gov

Monitoring data provides critical insight into the extent of groundwater contamination. While concentrations are often low, they can exceed regulatory limits for drinking water, such as the European Union standard of 0.1 µg/L for a single pesticide. nih.govnih.gov

Table 3: Examples of Mecoprop Detections in Groundwater

ConcentrationLocation/SourceReference
Maximum of 62 µg/LUK Environment Agency monitoring (1998-2003); detected in 10.7% of 980 boreholes rsc.orgnih.gov
Up to 42 µg/LGroundwater at a Danish machinery site nih.gov
Up to 290 µg/LLeachate from landfill sites in the UK
Up to 3000 µg/LGroundwater downgradient of Helpston landfill, UK rsc.orgnih.gov

These findings highlight the persistence of mecoprop in subsurface environments, where it can travel long distances within aquifer contaminant plumes. nih.gov The presence of mecoprop in groundwater serves as a key indicator of pollution from both diffuse sources like agriculture and point sources such as landfills and industrial sites. rsc.orgnih.gov

Abiotic Transformation Pathways

Abiotic processes, particularly phototransformation, can contribute to the degradation of mecoprop in the environment, especially in sunlit surface waters.

In aqueous environments, mecoprop can be degraded through direct and indirect photolysis upon exposure to sunlight. Direct photolysis involves the direct absorption of light by the mecoprop molecule, leading to its transformation. Indirect photolysis is mediated by other substances present in the water, such as dissolved organic matter, which absorb light and produce reactive species that in turn degrade the herbicide.

The phototransformation of mecoprop leads to the formation of various byproducts. One of the principal photodegradation products identified in studies is 4-chloro-2-methylphenol (B52076). This intermediate is formed during the degradation process and can itself be subject to further degradation. nih.gov Another potential metabolite identified from the photolysis of mecoprop in water and sediment is o-cresol (B1677501) (2-methylphenol). herts.ac.uk The electrochemical oxidation of mecoprop, a different abiotic process, has also been shown to produce intermediates including 4-chloro-o-cresol. mdpi.com The identification of these byproducts is crucial for a complete environmental risk assessment, as their toxicity and persistence may differ from the parent compound.

Hydrolytic Stability under Relevant Environmental pH and Temperature Regimes

This compound is the dimethylamine salt of the herbicide mecoprop. In the environment, this salt readily dissociates, releasing the mecoprop acid. Consequently, the hydrolytic stability is determined by the properties of the mecoprop molecule.

Scientific studies indicate that mecoprop is stable to aqueous hydrolysis under typical environmental conditions. Research shows no significant degradation of mecoprop in sterile aqueous solutions buffered at pH levels of 5, 7, and 9. nih.gov This stability suggests that hydrolysis is not a significant dissipation pathway for mecoprop in the environment. The primary mechanism for its degradation in soil and water is microbial breakdown rather than chemical hydrolysis. researchgate.net

Table 1: Hydrolytic Stability of Mecoprop

pH Temperature Stability
5 Standard Stable
7 Standard Stable
9 Standard Stable

Data derived from studies on the parent acid, mecoprop, which is the relevant form in the environment following the dissociation of the dimethylammonium salt. nih.gov

Volatilization Potential from Soil and Water Surfaces

Table 2: Volatilization Potential of Mecoprop

Medium Volatilization Potential Primary Dissipation Route
Soil Surface Low Bacterial Degradation researchgate.net
Water Surface Low Not a significant pathway service.gov.uk

Information is based on the properties of the parent compound, mecoprop.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Mecoprop

Biogeochemical Degradation Mechanisms of Mecoprop Dimethylammonium

Microbial Biodegradation in Soil Environments of Mecoprop-dimethylammonium

This compound rapidly dissociates in the environment to form the active mecoprop (B166265) acid. herts.ac.ukvulcanchem.com The fate of this herbicide is then largely determined by microbial activity in the soil.

Aerobic Degradation Rates and Dissipation Half-lives in Diverse Soil Types

The persistence of mecoprop in soil is quantified by its dissipation half-life (DT₅₀), which is significantly influenced by soil type, temperature, and moisture content. Under aerobic laboratory conditions, mecoprop generally degrades rapidly, with half-lives often ranging from 7 to 19 days at 20°C. service.gov.uk However, this rate can vary. For instance, studies have reported DT₅₀ values from as low as 3 days in loam soil to 21 days in peat under anaerobic conditions. vulcanchem.com

The rate of degradation is typically faster in topsoil compared to subsoil layers. geoscienceworld.org For example, one study observed a half-life of 7 days in the top 0.33 meters of soil, which increased to between 34 and 70 days at depths between 0.33 and 1 meter. geoscienceworld.org Another study measured a half-life of about 12 days in soil from less than 30 cm depth, which extended to over 84 days at a depth of 70–80 cm. researchgate.net This difference is attributed to the higher microbial activity and organic matter content in the upper soil horizons. While some studies suggest degradation rates are not significantly affected by application rates, others have found that higher concentrations can lead to a lag period before degradation begins. service.gov.ukgeoscienceworld.org

Table 1: Aerobic Degradation Half-lives (DT₅₀) of Mecoprop in Various Soil Types

Characterization of Mecoprop-Degrading Microbial Communities

The breakdown of mecoprop in soil is primarily a biological process driven by diverse microbial communities. The complete mineralization of the herbicide often requires the coordinated action of multiple microbial species, although some pure bacterial cultures have been shown to utilize mecoprop as a sole source of carbon and energy. asm.orgnih.gov

The complete degradation of mecoprop in natural environments is often attributed to the synergistic activities of microbial consortia. asm.org In many cases, individual bacterial species isolated from a mecoprop-degrading community are unable to metabolize the herbicide on their own. nih.govasm.org Growth on mecoprop only commences when specific combinations of two or more members of the consortium are present. nih.govasm.org

For example, a microbial community isolated from wheat root systems, capable of degrading mecoprop, was found to consist of two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.govasm.org None of these isolates could grow on mecoprop in pure culture, highlighting the necessity of metabolic cooperation. nih.govasm.org Another study identified a consortium of three bacteria—Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis—that worked together to degrade the (R)-isomer of mecoprop. scite.aioup.com The requirement for such consortia suggests a complex degradation pathway where metabolites produced by one group of organisms are utilized by another. asm.org

Several bacterial genera have been consistently identified in the degradation of mecoprop. Analysis of soil samples has led to the isolation of various bacteria capable of metabolizing this herbicide.

Sphingomonas : Members of this genus are frequently cited for their ability to degrade mecoprop. Sphingomonas herbicidovorans, for instance, can utilize both the (R)- and (S)-enantiomers of mecoprop as its sole source of carbon and energy. asm.orgnih.gov Twelve different mecoprop-degrading bacteria isolated from soil were all related to the genus Sphingomonas. nih.govresearchgate.net

Pseudomonas : Various Pseudomonas species are components of synergistic consortia that degrade mecoprop. nih.govasm.orgoup.com

Alcaligenes : Alcaligenes denitrificans has been isolated and shown to degrade mecoprop, specifically the (R)-enantiomer, both as part of a consortium and, after a period of adaptation, as a pure culture. asm.orgscite.aioup.com

Acinetobacter : Acinetobacter calcoaceticus was identified as a member of a five-species bacterial community that collectively degraded mecoprop. nih.govasm.org

Enantioselective Microbial Degradation of Mecoprop Isomers

Mecoprop is a chiral compound, existing as two stereoisomers (enantiomers): (R)-mecoprop and (S)-mecoprop. Microbial degradation of mecoprop is often enantioselective, meaning that microorganisms preferentially metabolize one isomer over the other. asm.orgdss.go.th This stereoselectivity is due to the specific enzymes produced by the degrading microbes. asm.orgnih.gov

The preferential degradation of one mecoprop enantiomer over the other has been observed in numerous studies, although the selectivity can vary depending on the specific microbial species or community and the environmental conditions. researchgate.netasm.org

Sphingomonas herbicidovorans MH has been shown to degrade both enantiomers, but it metabolizes the (S)-enantiomer much more rapidly than the (R)-enantiomer when presented with a racemic mixture. asm.org In contrast, Alcaligenes denitrificans exclusively degrades the (R)-enantiomer, leaving the (S)-enantiomer unaffected. scite.aioup.com Studies of microbial communities have also revealed different preferences. A consortium comprising Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade (R)-(+)-mecoprop. oup.com In some soil environments, particularly under aerobic conditions, the (R)-enantiomer has been observed to degrade faster. researchgate.net Conversely, under certain anaerobic, nitrate-reducing conditions, preferential degradation of the (S)-isomer has been noted. geoscienceworld.org

This enantioselective degradation is significant because the herbicidal activity of mecoprop resides almost exclusively in the (R)-isomer. scite.ai

Table 2: Enantioselective Degradation of Mecoprop by Different Bacteria

Table of Chemical Compounds Mentioned

Compound Name
This compound
Mecoprop
(R)-Mecoprop
(S)-Mecoprop
Mecoprop acid
2,4-dichlorophenoxyacetic acid (2,4-D)
2-methyl-4-chlorophenoxyacetic acid (MCPA)
2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Dichlorprop
4-chloro-2-methylphenol (B52076)
2,4-dichlorophenol
Pyruvate (B1213749)
Succinate
o-cresol (B1677501)
Chloroacetophenone
Dicamba
Clopyralid
Dalapon
Orcinol
Parathion
Diazinon
Fenitrothion
Linuron
Isoproturon
Bentazon
S-metolachlor
Roxarsone (ROX)
4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)
4-chlorophenoxyacetic acid (4-CPA)
2-phenoxypropionic acid
Enzymatic Mechanisms Underlying Enantioselectivity

The biodegradation of mecoprop, a chiral herbicide, is often enantioselective, meaning that one of its two mirror-image forms (enantiomers), (R)-mecoprop or (S)-mecoprop, is degraded preferentially over the other. This selectivity is due to the specific enzymes produced by soil microorganisms.

One key group of enzymes involved are α-ketoglutarate-dependent dioxygenases. scite.ainih.gov For instance, the bacterium Sphingomonas herbicidovorans MH utilizes two distinct α-ketoglutarate-dependent dioxygenases to initiate the degradation of each mecoprop enantiomer. scite.ainih.gov Cell extracts from this bacterium grown on (R)-mecoprop show enzyme activity that specifically converts the (R)-enantiomer to 4-chloro-2-methylphenol. scite.ainih.gov Conversely, when grown on (S)-mecoprop, the bacterium produces an enzyme selective for the (S)-enantiomer. scite.ainih.gov Both of these enzymatic reactions require α-ketoglutarate and ferrous ions to proceed. scite.ainih.gov

The degradation of each enantiomer by these specific dioxygenases results in the formation of pyruvate and succinate, in addition to 4-chloro-2-methylphenol. scite.ainih.gov Studies using labeled oxygen have confirmed that these enzymes catalyze a dioxygenation reaction. nih.gov The presence of these enantioselective enzymes is further supported by the observation of distinct protein bands in S. herbicidovorans MH when grown on different enantiomers. scite.ainih.gov

Other microorganisms also exhibit enantioselective degradation. For example, Alcaligenes denitrificans has been found to degrade only the (R)-enantiomer of mecoprop. asm.org The degradation of the two enantiomers can also be influenced by environmental conditions. In aerobic environments, the (S)-enantiomer is often degraded faster, while under nitrate-reducing conditions, the (R)-enantiomer is preferentially degraded. nih.gov

Biodegradation under Anaerobic Conditions in Subsurface Systems

The biodegradation of mecoprop in subsurface environments is significantly influenced by the availability of oxygen. While mecoprop can be degraded under both aerobic and anaerobic conditions, its persistence is notably higher in anaerobic environments. geoscienceworld.orglyellcollection.org

Under anaerobic conditions, particularly in sulfate-reducing or methanogenic environments, the degradation of mecoprop is often unreliable and may not occur at all. geoscienceworld.orglyellcollection.org This recalcitrance under anaerobic conditions means that mecoprop is frequently one of the most persistent organic compounds found in leachate plumes from landfills, which are typically anaerobic. geoscienceworld.orglyellcollection.org

However, some degradation can occur under specific anaerobic conditions. For instance, in nitrate-reducing zones of aquifers, the preferential degradation of (R)-mecoprop has been observed. nih.gov Laboratory studies have confirmed that under nitrate-reducing conditions, (R)-mecoprop can degrade, while (S)-mecoprop does not. nih.gov The degradation of (R)-mecoprop in these conditions leads to the formation of 4-chloro-2-methylphenol. nih.gov The addition of nitrate (B79036) to previously dormant iron-reducing microcosms has been shown to stimulate the anaerobic degradation of (R)-mecoprop after a lag period. nih.gov

It is important to note that even when anaerobic degradation does occur, the rates are generally slower than under aerobic conditions. dtu.dk The lack of consistent and significant degradation under the anaerobic conditions commonly found in deeper subsurface environments is a key factor in the persistence and transport of mecoprop in groundwater. lyellcollection.orglyellcollection.org

Metabolite Formation and Mineralization Pathways

Primary Degradation Products (e.g., 4-chloro-2-methylphenol, o-cresol)

The initial step in the microbial degradation of mecoprop typically involves the cleavage of the ether bond, leading to the formation of primary degradation products. The most commonly identified primary metabolite is 4-chloro-2-methylphenol (4-CMP). asm.orggeoscienceworld.org This transformation has been observed in various environments, including laboratory cultures, soils, and groundwater. geoscienceworld.org

The formation of 4-CMP is a key step in both aerobic and some anaerobic degradation pathways. nih.govgeoscienceworld.org For example, the bacterium Sphingomonas herbicidovorans MH degrades both enantiomers of mecoprop, and in both cases, 4-chloro-2-methylphenol is a primary product. asm.org Similarly, under nitrate-reducing anaerobic conditions, the degradation of (R)-mecoprop produces a stoichiometric equivalent of 4-chloro-2-methylphenol. nih.gov

Another reported degradation product is o-cresol, which has been identified as a major metabolite in the aqueous photolysis of mecoprop-P (B95672). oekotoxzentrum.ch

Secondary and Terminal Metabolites (e.g., 4-chloro-2-methylphenol sulfate, carbon dioxide)

Following the initial breakdown of mecoprop into primary metabolites, further degradation can occur, leading to the formation of secondary and ultimately terminal metabolites.

A recently identified secondary metabolite is 4-chloro-2-methylphenol sulfate. researchgate.netnih.gov This compound was detected and quantified during studies on mecoprop degradation in a moving bed biofilm reactor. researchgate.netnih.gov

The ultimate goal of biodegradation is mineralization, which is the complete breakdown of the organic compound into inorganic substances like carbon dioxide (CO2), water, and chloride ions. service.gov.uk The production of ¹⁴CO₂ from ¹⁴C-labeled mecoprop has been used to measure its mineralization in soil and aquifer materials. nih.govtandfonline.com Studies have shown that mecoprop can be mineralized to CO₂, particularly in the topsoil. nih.govresearchgate.net However, the extent of mineralization can vary significantly depending on environmental conditions and the microbial communities present. nih.gov For instance, in chalk aquifers, the mineralization of mecoprop to CO₂ has been observed, but with considerable variation between samples. nih.gov

Co-metabolic Processes in Mecoprop Degradation

Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy or nutritional benefit, while simultaneously metabolizing another compound that serves as their primary energy source. service.gov.uk The role of co-metabolism in mecoprop degradation has been investigated, with somewhat ambiguous results. researchgate.netmdpi.com

Some studies suggest that the presence of a more easily degradable carbon source can enhance the degradation of mecoprop. For example, the addition of methanol (B129727) in a batch moving bed biofilm reactor was found to extend the removal of mecoprop. researchgate.netmdpi.com This suggests a co-metabolic process where the metabolism of methanol supports the degradation of mecoprop.

However, other research has indicated that co-metabolism with a simple carbon source like glucose may be a less important mechanism for mecoprop degradation in soil. mdpi.com It has been proposed that different microbial communities may have varying preferences and capabilities for co-metabolism. mdpi.com

One study isolated a bacterium, Stenotrophomonas maltophilia PM, from an aquifer that was able to co-metabolically degrade 2,4,5-T in the presence of mecoprop, which it used as a primary growth substrate. nih.gov This demonstrates that co-metabolism can play a role in the degradation of other related compounds in the presence of mecoprop.

Attenuation in Subsurface Environments

The attenuation of mecoprop in subsurface environments, which refers to the reduction in its concentration as it moves through soil and groundwater, is governed by a combination of physical, chemical, and biological processes. lyellcollection.org Biodegradation is considered the only significant destructive attenuation mechanism for mecoprop in the subsurface. lyellcollection.orgservice.gov.uk

Mecoprop is highly soluble in water and exhibits weak sorption to soil particles, making it relatively mobile and prone to leaching into groundwater. geoscienceworld.orglyellcollection.org The degree of sorption is influenced by factors such as the organic carbon content and mineralogy of the soil. lyellcollection.orgservice.gov.uk

The rate and extent of mecoprop attenuation show great variability, particularly in deeper subsurface environments. lyellcollection.org While degradation is commonly observed in aerobic topsoil, it significantly decreases with depth. geoscienceworld.orgservice.gov.uk In the subsoil and in many aquifer systems, especially under anaerobic conditions, mecoprop can be highly persistent. geoscienceworld.orglyellcollection.org

Natural attenuation, the reduction of contaminant concentrations through natural processes, has been observed for mecoprop in some aquifers. nih.govbgs.ac.uk Changes in the enantiomeric fraction of mecoprop can serve as evidence of natural attenuation, as different redox conditions can favor the degradation of one enantiomer over the other. nih.gov For instance, in a limestone aquifer, the preferential degradation of the (R)-enantiomer was observed in the nitrate-reducing zone, while the (S)-enantiomer was degraded more rapidly in the aerobic zone. nih.gov

Factors that influence mecoprop attenuation in the subsurface include:

Redox conditions: Aerobic environments generally favor more rapid degradation than anaerobic environments. geoscienceworld.orgdtu.dk

Depth: Degradation rates tend to decrease significantly with increasing depth below the ground surface. geoscienceworld.orgservice.gov.uk

Microbial populations: The presence of adapted microbial communities capable of degrading mecoprop is crucial. service.gov.uk

Nutrient availability: The availability of nutrients can influence microbial activity and, consequently, degradation rates. nih.gov

Concentration of mecoprop: The initial concentration of the herbicide can also affect its degradation kinetics. tandfonline.comcore.ac.uk

Due to the high variability and uncertainty associated with mecoprop degradation in the subsurface, a conservative approach is often recommended in risk assessments, which may involve excluding biodegradation as an attenuation mechanism unless site-specific evidence supports it. service.gov.uk

Table of Research Findings on Mecoprop Degradation

ProcessKey FindingsReferences
Enantioselective DegradationMediated by specific enzymes like α-ketoglutarate-dependent dioxygenases. Different microorganisms and redox conditions favor the degradation of different enantiomers. scite.ainih.govasm.orgnih.gov
Anaerobic BiodegradationGenerally slow and unreliable, especially in sulfate-reducing and methanogenic conditions. Can occur under nitrate-reducing conditions with preferential degradation of the (R)-enantiomer. nih.govgeoscienceworld.orglyellcollection.orglyellcollection.org
Metabolite FormationPrimary metabolite is 4-chloro-2-methylphenol. Secondary metabolites include 4-chloro-2-methylphenol sulfate. Mineralization leads to carbon dioxide. asm.orggeoscienceworld.orgresearchgate.netnih.govnih.gov
Co-metabolismRole is ambiguous. Some studies show enhancement of degradation with an additional carbon source, while others suggest it's a less important mechanism. researchgate.netmdpi.comnih.gov
Subsurface AttenuationPrimarily driven by biodegradation. High mobility due to high water solubility and low sorption. Attenuation is highly variable and decreases with depth. nih.govgeoscienceworld.orglyellcollection.orgservice.gov.uk

Variability of Biodegradation Rates with Soil Depth

The rate at which mecoprop biodegrades in soil is significantly influenced by depth. There is a marked decrease in the degradation rate as one moves deeper into the soil profile. service.gov.uk This variability is largely attributed to the distribution and activity of soil microorganisms, which are the primary agents of biodegradation.

In the upper soil layers, particularly the topsoil (typically less than 30 cm), a robust microbial community generally leads to a relatively rapid degradation of mecoprop. researchgate.net Research has shown that the half-life (DT50) of mecoprop-p in topsoil can be approximately 12 days. researchgate.net In these upper horizons, a lag phase—the initial period before rapid degradation begins—is often not observed or is very short. researchgate.net

Conversely, with increasing soil depth, the conditions for microbial activity become less favorable. Factors such as lower organic matter content, reduced oxygen availability, and a general decrease in microbial populations contribute to a slower degradation process. As a result, the half-life of mecoprop increases progressively with depth. For instance, at a depth of 70–80 cm, the half-life can extend to over 84 days. researchgate.net A distinct lag phase, lasting from 23 to 34 days, is often observed in sub-soil before a phase of more rapid degradation commences. researchgate.net Despite the longer lag phase, the maximum degradation rate, once initiated, can be similar to that in topsoil. researchgate.net

The following table summarizes the findings on the half-life of mecoprop-p at different soil depths:

Table 1: Half-life of Mecoprop-p at Various Soil Depths
Soil Depth Approximate Half-life (DT50) Lag Phase
< 30 cm ~12 days Often not observed
70-80 cm > 84 days 23-34 days

Influence of Site-Specific Conditions on Attenuation Capacity

The capacity of a specific site to attenuate mecoprop is not uniform and is influenced by a variety of local conditions. These site-specific factors can either enhance or inhibit the biodegradation processes.

One of the critical factors is the history of the site's exposure to mecoprop or similar herbicides. service.gov.uk Soils with a history of agricultural application of phenoxyalkanoic acid herbicides may exhibit a more rapid degradation of mecoprop. This is due to the potential for an acclimatized microbial population that is already capable of metabolizing the compound. The proliferation of specific bacterial genes, such as tfdA class III genes, has been associated with the degradation of mecoprop at various soil depths. researchgate.net

The physical and chemical properties of the soil at a particular location also play a crucial role. For example, in the subsoil, the relative content of sand, silt, and clay can be critical in determining degradation rates. researchgate.net Locations with higher proportions of clay and silt have been observed to have lower degradation rates compared to sites with a greater sand content. researchgate.net This is likely due to the influence of these soil components on factors such as water movement, aeration, and the bioavailability of the herbicide to microorganisms. Sorption of the herbicide to soil particles, particularly organic matter and clay minerals, can reduce its concentration in the soil solution, thereby making it less available for microbial degradation. researchgate.net

The following table outlines key site-specific conditions and their influence on mecoprop attenuation:

Table 2: Influence of Site-Specific Conditions on Mecoprop Attenuation
Site-Specific Condition Influence on Attenuation Capacity
Previous Herbicide Exposure May lead to faster degradation due to an adapted microbial community.
Soil Texture (Subsoil) Higher clay and silt content can lead to lower degradation rates.
Sorption Increased sorption to soil particles can decrease bioavailability and slow degradation.
Type of Contamination Attenuation potential differs between diffuse agricultural use and point-source pollution.

Ecotoxicological Assessments of Mecoprop Dimethylammonium on Non Human Biota

Aquatic Ecotoxicology

The impact of Mecoprop-dimethylammonium on aquatic life is a critical area of ecotoxicological assessment. Studies have focused on its effects on primary producers, invertebrates, and fish, as well as its potential to accumulate in aquatic organisms.

This compound has been shown to affect aquatic primary producers, which form the base of the aquatic food web. The toxicity is typically measured by the half maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, after a specific exposure time.

Studies on the effects of mecoprop-p (B95672), the active component of this compound, have yielded the following results:

For the green alga Pseudokirchneriella subcapitata, the 72-hour EC50 value is 270 mg/L. agropages.com

Another green alga, Selenastrum capricornutum, exhibits a 72-hour EC50 of 500 mg/L. agropages.com

The nonvascular plant (diatom) Skeletonema costatum is more sensitive, with an EC50 of 0.014 mg acid equivalent (ae)/L. epa.gov

For the vascular aquatic plant Lemna gibba (a type of duckweed), the EC50 is 1.3 mg ae/L. epa.govepa.gov Another study reported a 14-day EC50 for Lemna minor of 60 mg/L. agropages.com

Table 1: Effects of Mecoprop-p on Aquatic Primary Producers

Species Endpoint Value Reference
Pseudokirchneriella subcapitata (Green Alga) 72-hour EC50 270 mg/L agropages.com
Selenastrum capricornutum (Green Alga) 72-hour EC50 500 mg/L agropages.com
Skeletonema costatum (Diatom) EC50 0.014 mg ae/L epa.gov
Lemna gibba (Duckweed) EC50 1.3 mg ae/L epa.govepa.gov
Lemna minor (Duckweed) 14-day EC50 60 mg/L agropages.com

Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicological testing. For this compound, the acute toxicity to these organisms is considered to be low.

The 48-hour EC50 for Daphnia magna is reported to be greater than 100 mg/L and greater than 91 mg ae/L. epa.govagropages.comlgcstandards.com Chronic exposure studies have determined a 21-day No-Observed-Effect-Concentration (NOEC) of 50 mg/L. agropages.com

**Table 2: Toxicity of this compound to *Daphnia magna***

Endpoint Value Reference
48-hour EC50 >100 mg/L agropages.com
48-hour EC50 >91 mg ae/L epa.govlgcstandards.com
21-day NOEC 50 mg/L agropages.com

This compound is classified as having low acute toxicity to freshwater fish. beyondpesticides.org The lethal concentration (LC50) that results in the death of 50% of the test organisms over a 96-hour period has been determined for several species.

For the rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 is reported to be in the range of 150-220 mg/L. agropages.com Other studies have reported values of 124 ppm and greater than 93 mg ae/L for rainbow trout. orst.eduepa.govbeyondpesticides.org For the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is greater than 100 mg/L and greater than 93 mg ae/L. orst.eduepa.govagropages.comlgcstandards.com

Table 3: Acute Toxicity of this compound to Freshwater Fish

Species Endpoint Value Reference
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 150-220 mg/L agropages.com
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 124 ppm orst.edubeyondpesticides.org
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 >93 mg ae/L epa.gov
Bluegill Sunfish (Lepomis macrochirus) 96-hour LC50 >100 mg/L orst.eduagropages.comlgcstandards.com
Bluegill Sunfish (Lepomis macrochirus) 96-hour LC50 >93 mg ae/L epa.gov

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often expressed as the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to the concentration in the surrounding water.

Studies on mecoprop-p indicate a low potential for bioaccumulation in fish. orst.edu The bioconcentration factor for mecoprop-p has been reported to be 3, which signifies weak bioaccumulation potential. herts.ac.ukoekotoxzentrum.ch Another study found low-level bioaccumulation of MCPP acid in fish, with BCFs of 1.2, 5.5, and 3.0 in edible tissue, nonedible tissue, and whole fish, respectively, over a 28-day exposure period. beyondpesticides.org

Terrestrial Ecotoxicology

The assessment of ecotoxicological effects on terrestrial organisms is crucial for understanding the environmental impact of this compound.

Mecoprop (B166265) is considered practically non-toxic to birds. orst.edu The toxicity is evaluated through acute oral toxicity tests (LD50) and dietary toxicity tests (LC50).

For quail, the acute oral LD50 for the dimethylammonium salt is approximately 500 mg/kg. agropages.com Another study reported an acute oral LD50 for Japanese quail of 740 mg/kg. orst.edu The dietary LC50 for bobwhite quail is greater than 5600 mg/kg of diet for the dimethylammonium salt. agropages.com For mallard ducks, the dietary LC50 is greater than 5,620 ppm. orst.edu

Table 4: Avian Toxicity of this compound

Species Endpoint Value Reference
Quail Acute Oral LD50 c. 500 mg/kg agropages.com
Japanese Quail Acute Oral LD50 740 mg/kg orst.edu
Bobwhite Quail Dietary LC50 >5600 mg/kg diet agropages.com
Mallard Duck Dietary LC50 >5620 ppm orst.edu

Long-term Risks to Wild Mammalian Populations

Even with refinements in the risk assessment, such as using residue trial data, the high risk could not be sufficiently addressed for certain groups of mammals. nih.gov Specifically, data gaps remain for small insectivorous and omnivorous mammals, as well as large herbivorous mammals. nih.gov Furthermore, a high acute and long-term risk to mammals could not be excluded for the plant metabolite CCPP, particularly when assuming it is ten times more toxic than the parent compound. nih.gov

The primary target organs of mecoprop-P in repeated dose studies in mammals are the kidneys, liver, and blood cells. nih.gov In rats and mice, effects observed included increased kidney weight and chronic nephropathy, while in dogs, effects on blood cells were noted. semanticscholar.org

A summary of the long-term toxicity endpoints for mecoprop relevant to wild mammals is presented below:

Interactive Data Table: Long-term Toxicity of Mecoprop to Mammals

Species Study Duration Effect NOAEL (No-Observed-Adverse-Effect-Level)
Rat 2-year Kidney effects (increased weight, chronic nephropathy), Liver effects (increased weight, enzyme induction) 1 mg/kg bw/day
Mouse 18-month Kidney effects (increased weight, chronic nephropathy), Liver effects (increased weight, enzyme induction) 4 mg/kg bw/day
Rat 90 days Kidney effects 3 mg/kg

Impacts on Non-Target Terrestrial Plants

Mecoprop, as a herbicide, inherently poses a risk to non-target terrestrial plants. jst.go.jp Herbicide drift from treated areas can have significant impacts on adjacent natural and semi-natural habitats. nih.govmst.dk

Research has shown that mecoprop drift can affect the aesthetic appearance and potentially the reproductive success (fecundity) of some plant species. nih.gov In microcosm studies, several native dicotyledonous species, including Digitalis purpurea, Galium mollugo, Hypericum hirsutum, Lychnis flos-cuculi, Primula veris, and Ranunculus acris, showed reduced performance or yield after exposure to mecoprop drift. nih.gov A reduction in flowering performance was specifically observed in Lychnis flos-cuculi, Primula veris, and Ranunculus acris. nih.gov

Conversely, the growth of some species, such as Stachys sylvatica and the grass Lolium perenne, was enhanced near the sprayer, indicating that mecoprop can also alter the balance between species in a plant community. nih.gov The European Food Safety Authority (EFSA) concluded that a low risk to non-target terrestrial plants could be achieved for all representative uses of mecoprop-P, provided that appropriate mitigation measures are implemented. nih.gov

Interactive Data Table: Effects of Mecoprop Drift on Non-Target Plant Species

Plant Species Observed Effect
Digitalis purpurea Reduction in performance/yield
Galium mollugo Reduction in performance/yield
Hypericum hirsutum Reduction in performance/yield
Lychnis flos-cuculi Reduction in performance/yield, Reduced flowering
Primula veris Reduction in performance/yield, Reduced flowering
Ranunculus acris Reduction in performance/yield, Reduced flowering
Stachys sylvatica Enhanced growth near sprayer
Lolium perenne Enhanced growth near sprayer

Influence on Soil Microorganism Activity and Community Structure

The degradation of mecoprop in soil is primarily a biological process carried out by bacteria. researchgate.net The rate of this degradation is significantly influenced by soil depth. researchgate.net Studies have shown that the half-life of mecoprop-p increases progressively with soil depth, from approximately 12 days in the top 30 cm to over 84 days at a depth of 70–80 cm. researchgate.net This is linked to a decrease in the abundance of bacteria carrying the tfdA gene, which is involved in the degradation of phenoxyalkanoic acid herbicides. researchgate.net

While some studies have concluded a low risk to earthworms and other soil macroorganisms from mecoprop-P, a data gap has been identified regarding its effects on soil microorganisms. nih.gov Specifically, a valid study to adequately address the effects of mecoprop-P on soil microorganisms was found to be lacking during a peer review. nih.gov The application of herbicides can lead to a reduction in microbial biomass and functional diversity, though the extent of this impact depends on various factors including the concentration and persistence of the herbicide in the soil. mdpi.com

Identified Data Gaps in Ecological Risk Assessment

Despite numerous studies, several data gaps remain in the ecological risk assessment of mecoprop and its dimethylammonium salt. A comprehensive peer review by the European Food Safety Authority (EFSA) highlighted several key areas where further information is required. nih.govnih.gov

A significant data gap exists concerning the long-term risk to wild mammals, particularly small insectivorous and omnivorous mammals and large herbivorous mammals. nih.govnih.gov Further information is also needed to address the risk to both birds and mammals from pertinent plant metabolites of mecoprop. nih.govnih.gov

In the aquatic environment, a high risk to aquatic plants was identified in some scenarios, indicating a need for more data to refine this risk assessment. nih.gov There is also a data gap regarding the potential for the active R isomer of mecoprop-P to convert to the less active S isomer in soil, water, and air. nih.govnih.gov

For soil organisms, a valid study on the effects of mecoprop-P on soil microorganisms is needed. nih.gov Additionally, there is a lack of enantioselective monitoring methods to distinguish between the different isomers of mecoprop in environmental matrices like soil and water. nih.govnih.gov The potential environmental risks associated with the use of mecoprop are not yet fully understood and require further research. ontosight.ai

Advanced Analytical Methodologies for Environmental Research on Mecoprop Dimethylammonium

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the quantitative analysis of Mecoprop-dimethylammonium in environmental samples. These techniques separate the analyte from complex matrix components, allowing for precise measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the trace analysis of polar herbicides like mecoprop (B166265) in environmental matrices. lcms.cz Its high sensitivity and selectivity allow for the direct analysis of water samples with minimal preparation, often requiring only centrifugation and filtration before a large volume injection. lcms.cz This approach minimizes sample handling and potential for contamination, making it efficient for routine monitoring. nih.gov

LC-MS/MS methods are capable of achieving low limits of quantification (LOQ) necessary to meet regulatory guidelines for environmental quality. nih.govoekotoxzentrum.ch For instance, established LC-MS/MS methods can determine mecoprop residues in surface water and soil with high sensitivity. nih.gov The European Food Safety Authority (EFSA) has noted an LC-MS/MS method for determining mecoprop-P (B95672) in surface waters with a limit of quantification (LOQ) of 0.02 µg/L. oekotoxzentrum.ch For soil matrices, the LOQ can be as low as 0.01 mg/kg. nih.gov These methods are crucial for monitoring compliance with environmental standards and for conducting detailed fate and transport studies. lcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of mecoprop in various environmental samples. helixchrom.com When coupled with detectors like a photodiode-array (PDA) or circular dichroism (CD), HPLC can effectively resolve mecoprop from other herbicides. oekotoxzentrum.ch The retention of mecoprop, which is acidic and hydrophobic, can be controlled by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com

To enhance the extraction and concentration of mecoprop from complex matrices like water before HPLC analysis, advanced sample preparation techniques can be employed. One such method is ionic liquid-based dispersive liquid–liquid microextraction (IL-DLLME). chromatographyonline.com This technique offers an environmentally friendlier alternative to traditional organic solvents and can achieve high enrichment factors, making it suitable for trace-level analysis in tap, ground, and river water, with limits of detection reported in the range of 0.1–1.3 µg/L. chromatographyonline.com

Enantioselective Analytical Approaches

Mecoprop is a chiral herbicide, existing as two enantiomers—(R)-mecoprop and (S)-mecoprop—which are mirror images of each other. Only the (R)-enantiomer, also known as mecoprop-P, possesses significant herbicidal activity. chimia.ch Therefore, analytical methods that can distinguish between these enantiomers are vital.

The chiral separation of mecoprop enantiomers is primarily achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). chiraltech.compsu.edu Polysaccharide-based CSPs are commonly used for this purpose. For example, the CHIRALPAK® IM, an immobilized CSP, has demonstrated significant improvement in the resolution of mecoprop enantiomers compared to older coated phases. chiraltech.com The enhanced robustness of immobilized CSPs allows for a wider range of solvents in the mobile phase, which can be optimized to improve selectivity and resolution. chiraltech.com

Another effective approach involves using a Nucleodex α-PM column with permethylated α-cyclodextrin as the chiral selector under reversed-phase chromatography conditions, which can achieve baseline separation of mecoprop enantiomers. acs.org SFC has also been explored for the chiral resolution of arylphenoxypropionate herbicides, with columns like the Sino-Chiral OJ showing excellent chiral recognition for mecoprop-methyl, a derivative of mecoprop. psu.edu

Enantioselective analysis is critical for an accurate environmental risk assessment of chiral pesticides like mecoprop. mdpi.comnih.gov Since only the (R)-enantiomer is herbicidally active, traditional non-chiral methods that measure total mecoprop concentration can be misleading. chimia.ch The two enantiomers can exhibit different behaviors in the environment; for example, microbial degradation in soil and water is often enantioselective. chimia.chresearchgate.net

Studies have shown that the degradation of the (S)-enantiomer can be faster than the (R)-enantiomer in certain soil conditions, leading to an enrichment of the more active (R)-enantiomer. chimia.ch This enantioselectivity in degradation can be influenced by environmental factors such as soil pH and the presence of specific microbial communities. chimia.chresearchgate.net Therefore, monitoring the enantiomeric fraction (EF) can provide valuable insights into the biodegradation processes occurring in the environment and help to refine exposure models and risk assessments. mdpi.comresearchgate.net

Despite the importance of enantioselective analysis, a significant data gap has been identified regarding the availability of validated chiral monitoring methods for mecoprop-P in various environmental matrices. nih.govoekotoxzentrum.ch Regulatory bodies have pointed out that most existing monitoring methods for mecoprop in soil, water, and air are not enantioselective. nih.gov This means they cannot distinguish between the active (R)- and the less active (S)-enantiomer, which hinders a precise risk assessment. oekotoxzentrum.ch

The development of the robust chiral separation techniques described previously is a direct response to this need. chiraltech.compsu.eduacs.org By providing reliable methods to separate and quantify individual enantiomers, researchers can generate the necessary data to understand the environmental fate and behavior of the herbicidally active mecoprop-P. Filling this data gap is essential for re-evaluating the environmental risks associated with mecoprop and for ensuring that regulatory decisions are based on the most accurate scientific information available. nih.govnih.gov

Novel Sample Preparation and Extraction Techniques

The accurate determination of this compound in environmental matrices necessitates highly selective and efficient sample preparation and extraction techniques. Traditional methods can be time-consuming, labor-intensive, and may suffer from a lack of selectivity, leading to co-extraction of interfering matrix components. To address these challenges, research has focused on the development of novel materials and automated systems for the extraction of polar herbicides like mecoprop from aqueous samples.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction from Aqueous Samples

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with a high affinity and selectivity for a specific target molecule. springernature.com This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, a molecule structurally similar to mecoprop). springernature.com Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target analyte, enabling its selective rebinding from a complex sample matrix. springernature.com This high selectivity makes MIPs excellent sorbents for solid-phase extraction (SPE), a technique known as MISPE. springernature.comresearchgate.net

A significant advancement in this area is the development of magnetic molecularly imprinted polymers (MMIPs), which combine the selectivity of MIPs with the convenience of magnetic separation. researchgate.net This approach simplifies the extraction process by eliminating the need for centrifugation or filtration.

Recent research has demonstrated the successful synthesis and application of an MMIP for the selective extraction of phenoxy acid herbicides, including mecoprop (MCPP), from environmental water samples. researchgate.net In this study, 4-chloro-2-methylphenoxyacetic acid (MCPA) was used as the template molecule to create the selective binding sites. researchgate.net The performance of this MMIP in magnetic solid-phase extraction (MMISPE) coupled with high-performance liquid chromatography-diode array detection (HPLC-DAD) was thoroughly evaluated. researchgate.net

The key findings from this research highlight the effectiveness of the MMIP-based extraction method:

High Selectivity: The MMIP demonstrated a high affinity for mecoprop and other tested phenoxy acid herbicides. researchgate.net

Low Limits of Detection: The method achieved low detection and quantification limits, making it suitable for environmental monitoring. The limit of detection (LOD) for mecoprop was 0.71 µg L⁻¹, and the limit of quantification (LOQ) was 2.4 µg L⁻¹. researchgate.net

Good Precision and Accuracy: The relative standard deviation (RSD) for the method was below 7.3%, and recoveries from various water samples ranged from 77% to 98%, indicating good precision and accuracy. researchgate.net

Excellent Reusability: The MMIP sorbent could be reused more than 65 times without a significant loss in its extraction capacity, demonstrating its robustness and cost-effectiveness. researchgate.net

Table 1: Performance Characteristics of a Magnetic Molecularly Imprinted Polymer (MMIP) for Mecoprop Extraction

ParameterValueReference
Template Molecule4-chloro-2-methylphenoxyacetic acid (MCPA) researchgate.net
Target AnalyteMecoprop (MCPP) researchgate.net
Limit of Detection (LOD)0.71 µg L⁻¹ researchgate.net
Limit of Quantification (LOQ)2.4 µg L⁻¹ researchgate.net
Precision (RSD)< 7.3% researchgate.net
Recovery Rate77 - 98% researchgate.net
Reusability> 65 cycles researchgate.net

Development of Automated High-Throughput Extraction Methods

For the analysis of polar herbicides like this compound in water, fully automated online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique. chromatographyonline.comeawag.ch This approach integrates sample extraction, cleanup, separation, and detection into a single, continuous process. springernature.comeawag.ch

Several studies have detailed the development and validation of such automated systems for phenoxy acid herbicides:

An automated online SPE-LC-MS/MS method was developed for the quantification of various pesticides, including phenoxyacetic acids, in natural waters. This system allowed for the direct injection of filtered water samples, achieving a five-fold reduction in laboratory time compared to offline methods and reaching detection limits in the low nanogram-per-liter range. chromatographyonline.com

Another developed system for analyzing herbicides in water samples utilizes online SPE with LC-MS/MS, demonstrating good linearity and low limits of detection (0.01 to 0.02 μg/L) for seven phenoxy acid herbicides. researchgate.net The recoveries for these herbicides were consistently high, ranging from 92.3% to 103.2%. researchgate.net

A rapid SPE method followed by GC-MS was developed for several phenoxy acids, including mecoprop, in environmental water. nih.gov This method offered significant advantages over traditional LLE, including shorter extraction times and reduced solvent use, with recoveries greater than 80% and a limit of determination of 0.02 µg/L for a 200 mL sample. nih.gov

Another approach to high-throughput sample preparation is the automation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide residue analysis in food, the QuEChERS methodology can be adapted for water analysis and has been automated to streamline the process of solvent addition, salt dispensing, mixing, and cleanup. chromatographyonline.comresearchgate.net An automated QuEChERS system, the AutoMate-Q40, has demonstrated excellent recoveries (96.4% to 98.7%) and precision (2.8% to 6.6% RSD), surpassing the performance of manual extractions. chromatographyonline.com

Table 2: Comparison of Automated Extraction Methods for Phenoxy Acid Herbicides in Water

MethodTarget AnalytesDetection Limit (LOD/LOQ)Recovery RateKey AdvantagesReference
Automated Online SPE-LC-MS/MSPhenoxyacetic acids and other pesticidesLow ng/L rangeNot specifiedHigh throughput, reduced manual labor by >5x chromatographyonline.com
Online SPE-LC-MS/MSSeven phenoxy acid herbicidesLOD: 0.01 - 0.02 µg/L92.3 - 103.2%High sensitivity and recovery researchgate.net
Offline SPE-GC-MSMecoprop and other phenoxy acidsLOQ: 0.02 µg/L> 80%Rapid, reduced solvent consumption vs. LLE nih.gov
Automated QuEChERS (AutoMate-Q40)Various pesticide residuesNot specified for mecoprop96.4 - 98.7%Improved reliability, consistency, and labor savings chromatographyonline.com

Interactions of Mecoprop Dimethylammonium with Plant Systems

Uptake and Translocation Mechanisms in Plants

The effectiveness of Mecoprop-dimethylammonium as a systemic herbicide hinges on its ability to be absorbed by the plant and transported to its sites of action. herts.ac.ukucanr.edu

While foliar uptake is the primary route of entry for this compound, absorption through the roots also occurs. herts.ac.ukucanr.edu The process of root absorption is influenced by the physicochemical properties of the herbicide and the plant's own transport systems. usp.brmst.edu

For weak acid herbicides like mecoprop (B166265), the pH of the soil solution plays a significant role. In more acidic environments, the herbicide exists in a more lipophilic, non-ionized form, which can more readily diffuse across the lipid bilayer of root cell membranes. usp.br This passive diffusion is a key component of its uptake.

Once inside the root, the "ion-trapping" mechanism can facilitate accumulation. The higher pH within the plant cell's cytoplasm causes the weak acid herbicide to dissociate into its less lipophilic, anionic form. This charged form is less able to diffuse back across the membrane, effectively trapping it within the cell. usp.br

This compound is recognized as a systemic herbicide, meaning it is absorbed and translocated throughout the plant. herts.ac.ukherts.ac.uk This movement primarily occurs through both the xylem and phloem, the plant's two main vascular tissues. ucanr.eduucanr.edu

Xylem Transport: Following root uptake, this compound can enter the xylem, the primary water-conducting tissue. It is then transported upwards with the flow of water and nutrients from the roots to the shoots and leaves. ucanr.edunih.gov This upward movement is driven by the process of transpiration.

Phloem Transport: After foliar absorption, which is the main route of entry, this compound is loaded into the phloem. herts.ac.ukorst.eduucanr.edu The phloem is responsible for transporting sugars produced during photosynthesis from the leaves (sources) to areas of active growth and storage (sinks), such as meristems, roots, and developing fruits. ucanr.edunih.gov By entering the phloem, the herbicide is actively transported to these critical growing points, where it can exert its toxic effects. ucanr.edu

The ability of this compound to move in both the xylem and phloem ensures its distribution throughout the entire plant, from the highest leaves to the deepest roots, leading to a comprehensive and effective herbicidal action. ucanr.eduucanr.edu

Table 1: Translocation Pathways of this compound

Vascular Tissue Direction of Flow Primary Role in Herbicide Transport
Xylem Upward (Roots to Leaves) Transports herbicide absorbed through the roots. ucanr.edunih.gov
Phloem Bidirectional (Source to Sink) Transports herbicide absorbed through the leaves to growing points. ucanr.edunih.gov

Research on the dissipation of pesticides from plant surfaces indicates that half-lives can vary significantly depending on the substance, plant species, and environmental conditions such as temperature. acs.org While specific dissipation kinetics for this compound are not extensively detailed in the provided results, general principles of pesticide dissipation apply. Processes such as photodegradation (breakdown by sunlight) and volatilization (evaporation from the leaf surface) contribute to its dissipation. acs.org

One study noted that for phenoxy herbicides in general, persistence in the environment is relatively low. researchgate.net Another study on the related compound mecoprop-p (B95672) indicated that there was insufficient data to define a precise dissipation rate from plants, highlighting the complexity and variability of this process. regulations.govbeyondpesticides.org The rate of dissipation will ultimately affect the amount of active ingredient available for absorption into the plant.

Physiological and Biochemical Responses of Target Plants to this compound

Once absorbed and translocated, this compound elicits a cascade of physiological and biochemical responses in susceptible plants, ultimately leading to their demise.

This compound functions as a synthetic auxin, a synthetic plant growth regulator. herts.ac.ukherts.ac.uk It mimics the action of natural auxins, such as indole-3-acetic acid (IAA), which are hormones that regulate various aspects of plant growth and development. ucanr.eduresearchgate.net However, synthetic auxins like mecoprop are more potent and persistent than natural auxins. researchgate.net

The herbicidal action of synthetic auxins is not attributed to a single factor but rather to the disruption of multiple growth processes. ucanr.edu They cause uncontrolled and disorganized plant growth, leading to a variety of symptoms. researchgate.net This includes abnormal cell division and elongation, which results in characteristic twisting and curling of stems and leaves (epinasty). ucanr.edu

The overstimulation of auxin-responsive pathways by this compound leads to significant disruptions at the cellular and molecular levels. Key affected pathways include:

Cell Wall Plasticity: Synthetic auxins are believed to primarily affect cell wall plasticity, leading to uncontrolled cell expansion. ucanr.edu This is thought to occur through the stimulation of proton pumps that acidify the cell wall, activating enzymes that loosen the cell wall structure.

Nucleic Acid and Protein Synthesis: These herbicides can alter nucleic acid metabolism and protein synthesis, leading to the production of abnormal proteins and enzymes that disrupt normal cellular functions. ucanr.edu

Ethylene (B1197577) Production: Exposure to synthetic auxins can stimulate the production of ethylene, another plant hormone. ucanr.edu Increased ethylene levels can contribute to the epinastic symptoms observed in affected plants. ucanr.edu

Gene Expression: The binding of synthetic auxins to specific receptor proteins triggers a signaling cascade that alters the expression of numerous genes involved in growth and development. Research on related phenoxy herbicides has shown an association between their degradation and the presence of specific genes like tfdA in soil bacteria, indicating the complex genetic interactions these compounds can have in the environment. researchgate.net

The cumulative effect of these disruptions is the uncontrolled and unsustainable growth that ultimately leads to the death of the target plant. researchgate.net

Table 2: Key Cellular and Molecular Effects of Mecoprop

Affected Process Description of Disruption Consequence for the Plant
Cell Wall Plasticity Uncontrolled loosening of the cell wall. ucanr.edu Abnormal and unsustainable cell expansion.
Nucleic Acid/Protein Synthesis Altered metabolism and production of abnormal proteins. ucanr.edu Disruption of normal cellular functions.
Ethylene Production Stimulation of ethylene synthesis. ucanr.edu Contributes to epinasty (twisting and curling).
Gene Expression Altered expression of growth-regulating genes. researchgate.net Widespread disruption of developmental processes.

: Mechanisms of Herbicide Resistance in Weed Populations

The repeated application of herbicides with the same mode of action creates selection pressure on weed populations, leading to the evolution of herbicide-resistant individuals. grdc.com.au this compound, a synthetic auxin herbicide, is no exception. Weed populations can develop resistance through various mechanisms that prevent the herbicide from reaching its target site or from effectively inhibiting its biological function. croplife.org.auagronomyjournals.com These resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). agronomyjournals.comagriculturejournals.cz

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs due to genetic mutations that alter the herbicide's target protein, reducing or eliminating the herbicide's ability to bind to it. agronomyjournals.comgrowiwm.org This change in the target enzyme or protein means the herbicide can no longer disrupt the plant's metabolic pathway effectively. croplife.org.au TSR typically results in high levels of resistance to the specific herbicide and other herbicides with the same mode of action. agronomyjournals.com

For synthetic auxin herbicides like mecoprop, the precise target sites are complex and part of the auxin signaling pathway, which includes various auxin-binding proteins (ABPs) and receptors. hracglobal.com Resistance can arise from modifications to these receptors. A notable example is a biotype of wild mustard (Sinapis arvensis) that has shown resistance to a wide array of auxinic herbicides, including mecoprop, 2,4-D, dicamba, and picloram. hracglobal.com While the exact mechanism has not been definitively established, it is strongly suggested to be the result of a modification of the auxin receptors, preventing the herbicide from initiating the cascade of events that leads to uncontrolled growth and plant death. hracglobal.com

Non-Target-Site Resistance (NTSR) Mechanisms, including Enhanced Metabolism

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. wordpress.comnih.gov These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. nih.gov Key NTSR mechanisms include:

Reduced Herbicide Uptake or Translocation: The weed absorbs less of the herbicide through its leaves or roots, or the herbicide is not effectively moved within the plant to its site of action.

Herbicide Sequestration: The herbicide is transported into cellular compartments, such as the vacuole, where it cannot reach its target site. researchgate.net

Enhanced Herbicide Metabolism: This is considered the most common and significant NTSR mechanism. wordpress.com The resistant weed biotype can detoxify the herbicide at a faster rate than susceptible biotypes, converting it into non-toxic metabolites before it can cause significant damage. agriculturejournals.cz

Enhanced metabolism is often mediated by large enzyme families, primarily cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). wordpress.comnih.gov A classic and well-documented case of NTSR to mecoprop involves enhanced metabolism in common chickweed (Stellaria media). wordpress.com Studies have shown that mecoprop-resistant biotypes of S. media metabolize the herbicide much more rapidly than susceptible biotypes. agriculturejournals.cz This detoxification is attributed to increased activity of P450 enzymes. wordpress.com Research has demonstrated significant differences in the uptake, translocation, and metabolism of mecoprop between sensitive and resistant biotypes of Stellaria media. agriculturejournals.cz

Table 1: Comparison of NTSR Mechanisms Affecting this compound

Mechanism Description Key Enzyme Family Involved Documented Weed Example
Enhanced Metabolism The herbicide is rapidly broken down into non-toxic compounds within the plant. wordpress.com Cytochrome P450s (P450s) Stellaria media (Common Chickweed) wordpress.com

| Reduced Uptake/Translocation | Less herbicide is absorbed by the plant or moved to the site of action. agriculturejournals.cz | Not enzyme-based; relates to physiological or anatomical barriers. | Investigated in Stellaria media agriculturejournals.cz |

Cross-Resistance Patterns and Multiple Resistance Development in Weeds

The evolution of TSR and NTSR leads to distinct patterns of resistance in weed populations, namely cross-resistance and multiple resistance. hracglobal.com

Cross-Resistance occurs when a single resistance mechanism confers resistance to two or more herbicides, typically from the same chemical family or with the same mode of action. okstate.edu

Target-Site Cross-Resistance: A mutation in a target protein can make it insensitive to several different herbicides that bind to the same site. For example, the Sinapis arvensis biotype with presumed alterations in its auxin receptors is cross-resistant to mecoprop, dicamba, and 2,4-D. hracglobal.com

Non-Target-Site Cross-Resistance: Enhanced metabolism via an enzyme system like P450s can enable a weed to detoxify a range of structurally similar herbicides. hracglobal.com

Multiple Resistance is the phenomenon where a weed population or an individual plant is resistant to herbicides from two or more different modes of action due to the presence of two or more distinct resistance mechanisms. grdc.com.auhracglobal.com For instance, a weed could possess both a target-site mutation conferring resistance to an ALS inhibitor and an enhanced metabolism mechanism (NTSR) that provides resistance to synthetic auxins like this compound. hracglobal.comnih.gov The accumulation of multiple resistance mechanisms poses a severe challenge to chemical weed control, as it drastically limits the number of effective herbicide options. grdc.com.auhracglobal.com

Table 2: Comparison of Cross-Resistance and Multiple Resistance

Feature Cross-Resistance Multiple Resistance
Definition A single resistance mechanism confers resistance to multiple herbicides. okstate.edu A weed possesses two or more distinct resistance mechanisms. grdc.com.auhracglobal.com
Scope of Resistance Typically affects herbicides with the same mode of action. okstate.edu Affects herbicides with different modes of action. grdc.com.au

| Example Mechanism | A single mutation in the auxin receptor site confers resistance to mecoprop and 2,4-D. hracglobal.com | A plant has both an altered auxin receptor (resisting mecoprop) and enhanced metabolism (resisting an ACCase inhibitor). nih.gov |

Genetic and Molecular Basis of Mecoprop Resistance

The genetic basis of herbicide resistance is fundamental to understanding its evolution and spread. researchgate.net The inheritance patterns often differ between TSR and NTSR.

Target-Site Resistance (TSR): In most documented cases, TSR is inherited as a single, dominant or semi-dominant nuclear gene. researchgate.net This simple inheritance pattern allows for rapid selection and spread within a weed population under consistent herbicide pressure. The suspected resistance in Sinapis arvensis to mecoprop, if due to a modified auxin receptor, would likely follow this monogenic inheritance model. hracglobal.comresearchgate.net

Recent molecular research has identified specific enzymes capable of degrading synthetic auxin herbicides. Aryloxyalkanoate dioxygenases (AADs), found in various microbes, are Fe(II) and α-ketoglutarate dependent enzymes that can catabolize phenoxypropionate herbicides like mecoprop. pnas.org While the commercial application of AAD genes has been in developing herbicide-tolerant crops, their existence provides a clear molecular model for how herbicides like mecoprop can be enzymatically degraded, mirroring the processes that can evolve naturally in weeds through NTSR. pnas.org

Table 3: Summary of Genetic and Molecular Basis of Mecoprop Resistance

Weed Species Resistance Mechanism Genetic Basis Molecular Hypothesis
Sinapis arvensis (Wild Mustard) Target-Site Resistance (TSR) hracglobal.com Likely monogenic (single gene) researchgate.net Alteration in the gene coding for an auxin-binding protein/receptor. hracglobal.com

| Stellaria media (Common Chickweed) | Non-Target-Site Resistance (NTSR) - Enhanced Metabolism wordpress.com | Likely polygenic (multiple genes) wordpress.com | Upregulation of multiple cytochrome P450 genes leading to faster herbicide detoxification. agriculturejournals.cznih.gov |

Table 4: List of Mentioned Compounds

Compound Name
2,4-D
Dicamba
Mecoprop
This compound
Picloram
Glutathione

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Mecoprop-dimethylammonium

This compound is a selective, systemic herbicide used for the post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, and cereal crops. herts.ac.ukherts.ac.uk It is the dimethylammonium salt of mecoprop-P (B95672), the herbicidally active (R)-(+)-enantiomer of mecoprop (B166265). vulcanchem.comherts.ac.uk In aqueous environments, this compound rapidly dissociates to the active mecoprop-P anion and the dimethylammonium cation. vulcanchem.comregulations.gov The dimethylamine (B145610) component then quickly degrades through microbial processes. regulations.gov The herbicidal action of mecoprop-P stems from its function as a synthetic auxin, which disrupts normal plant cell division and growth, leading to uncontrolled growth and eventual death of susceptible plants. vulcanchem.com

The environmental fate of this compound is primarily governed by the behavior of the mecoprop-P anion. Mecoprop-P is characterized as being non-persistent to moderately persistent and mobile in both terrestrial and aquatic environments. regulations.gov Key dissipation pathways include microbial degradation and photolysis in water. regulations.gov The degradation rate in soil is influenced by factors such as microbial activity and soil depth, with degradation being more rapid in shallow, aerobic soils. service.gov.uk Sorption to soil is generally low, indicating a potential for leaching. oekotoxzentrum.ch

From a toxicological perspective, mecoprop-P exhibits relatively low acute toxicity via oral and dermal routes. regulations.gov However, it is classified as a severe eye irritant. regulations.gov Long-term studies have indicated potential effects on the liver and kidneys at high doses. regulations.gov The carcinogenic potential has been classified as "suggestive of carcinogenicity, but not sufficient to assess human carcinogenic potential". regulations.gov

Emerging Research Areas in Environmental Chemistry and Ecotoxicology

Recent advancements in environmental science are increasingly focusing on the spatiotemporal variability of pesticide fate. secure-platform.comdtu.dk Environmental fate models are crucial tools for predicting pesticide concentrations in various environmental compartments. wiley.com However, the accuracy of these models is contingent on their ability to account for the dynamic and heterogeneous nature of environmental systems. nih.govepa.gov For a mobile herbicide like mecoprop-P, understanding its transport and degradation across different soil types, climatic conditions, and agricultural practices is essential for accurate exposure and risk assessment. secure-platform.com Future research should aim to integrate high-resolution spatial and temporal data into fate models to better predict the environmental distribution of mecoprop-P and its transformation products. dtu.dk This includes improving process descriptions for pesticide dissipation on plant surfaces and the upper soil layer, which are critical for assessing risks to non-target terrestrial organisms. secure-platform.com

The ecotoxicological evaluation of herbicides like this compound is expanding beyond traditional single-species tests to more comprehensive, high-throughput screening (HTS) approaches. researchgate.net HiTEC methodologies allow for the rapid assessment of a chemical's effects across a wide range of non-human organisms and biological endpoints. mdpi.com This is particularly relevant for understanding the potential impacts on aquatic ecosystems, where herbicide runoff can affect a diverse array of organisms, from algae to invertebrates and fish. researchgate.netmdpi.com For mecoprop-P, HiTEC can be employed to investigate its effects on microbial communities, which play a vital role in its degradation, and to identify potential sublethal effects on non-target aquatic plants and invertebrates. researchgate.netnih.gov Such data are crucial for a more holistic and ecologically relevant risk assessment.

Since only the (R)-enantiomer of mecoprop is herbicidally active, understanding the environmental behavior of both the (R)- and (S)-enantiomers is critical for a precise risk assessment. researchgate.netmdpi.com Enantioselectivity, where one enantiomer degrades or is taken up at a different rate than the other, has been observed for mecoprop in various environmental matrices. researchgate.netnih.gov For instance, studies have shown preferential degradation of the (R)-enantiomer under certain aerobic conditions, while the (S)-enantiomer may be favored under others. researchgate.netnih.gov An integrated approach to risk assessment would, therefore, necessitate the development and application of enantioselective analytical methods to monitor the fate of individual enantiomers in soil and water. nih.govsemanticscholar.org This will allow for a more accurate determination of the environmental exposure to the active component and a better understanding of the potential for the less active enantiomer to accumulate or exhibit different toxicological properties. mdpi.com

Bioremediation presents a promising and cost-effective strategy for cleaning up sites contaminated with pesticides like mecoprop. mdpi.com This approach harnesses the metabolic capabilities of microorganisms to degrade pollutants. mdpi.com Research has identified various bacterial and fungal strains capable of degrading phenoxy acid herbicides. researchgate.netmdpi.com Future research in this area should focus on optimizing conditions for in-situ and ex-situ bioremediation of mecoprop. This includes biostimulation, which involves adding nutrients like nitrate (B79036) to enhance the activity of indigenous microbial populations, and bioaugmentation, which involves introducing specific microbial strains with high degradation capabilities. researchgate.netnih.gov Studies have shown that nitrate amendment can enhance the degradation of high concentrations of mecoprop. researchgate.netnih.gov Further investigation into the microbial communities and the specific enzymes involved in mecoprop degradation will be key to developing more efficient and targeted bioremediation technologies. researchgate.net

Methodological Advancements in Analytical Chemistry for Environmental Monitoring

The reliable monitoring of this compound and its active form, mecoprop-P, in environmental samples is fundamental to understanding its fate and ensuring regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the determination of mecoprop residues in soil and water, offering high sensitivity and selectivity. nih.govsemanticscholar.org Current methods can achieve low limits of quantification (LOQ), such as 0.02 µg/L in surface water. vulcanchem.comnih.govsemanticscholar.org

However, a significant data gap exists in the availability of routine enantioselective monitoring methods. nih.govsemanticscholar.org The development and validation of robust chiral analytical methods, likely based on chiral chromatography coupled with mass spectrometry, are crucial for distinguishing between the (R)- and (S)-enantiomers of mecoprop. vulcanchem.comoekotoxzentrum.ch

Furthermore, advancements in sample preparation techniques are also important. Solid-phase extraction (SPE) is a standard procedure for extracting and concentrating polar analytes like mecoprop from aqueous samples. psu.edu Innovations in extraction procedures, such as comparing alkaline deconjugation before and after extraction, are being explored to improve the repeatability and accuracy of residue analysis in complex matrices like crops. nih.gov The development of methods that can simultaneously analyze the parent compound and its key transformation products is also an area for future development. psu.edu

Interdisciplinary Research Needs for Sustainable Herbicide Management

The long-term sustainability of weed management strategies that include phenoxy herbicides like this compound hinges on a more integrated and holistic understanding of their life cycle, from application to environmental fate. Achieving this requires a concerted effort to break down traditional research silos and foster collaboration across a range of scientific disciplines. The complexity of modern agricultural ecosystems and the growing concerns over herbicide resistance and environmental impacts necessitate a multidisciplinary approach to develop more effective and sustainable weed control practices. mdpi.comresearchgate.net

Future research should be strategically directed towards several key areas where the convergence of expertise can yield significant advancements:

Agronomy and Chemical Ecology: There is a pressing need for collaborative research between agronomists and chemical ecologists to optimize the efficacy of this compound while minimizing its environmental footprint. Agronomists can provide critical insights into cropping systems, tillage practices, and crop rotation, which all influence weed population dynamics. researchgate.netawsjournal.org Chemical ecologists can contribute by investigating the complex chemical interactions between crops, weeds, and the herbicide. mdpi.com This includes studying how root exudates from different crops might influence the degradation of this compound in the soil or the germination of weed seeds. fwf.ac.at Such collaboration could lead to the development of integrated weed management (IWM) systems where the application of this compound is strategically timed and combined with cultural practices like the use of cover crops that have natural weed-suppressive (allelopathic) properties. awsjournal.orgfwf.ac.at

Soil Science and Microbiology: The fate and behavior of this compound in the soil environment are critical to its sustainability. Interdisciplinary research involving soil scientists and microbiologists is essential to fully understand its persistence, mobility, and degradation pathways. vulcanchem.com Research should focus on how different soil types, organic matter content, and pH levels affect the adsorption and leaching potential of this compound. vulcanchem.com Microbiologists can identify the specific soil microorganisms responsible for its biodegradation and investigate how agricultural practices can enhance their activity. mdpi.com This knowledge can be used to develop bioremediation strategies for contaminated sites and to predict the environmental risk associated with its use in different agricultural landscapes.

Toxicology and Environmental Science: A comprehensive understanding of the ecotoxicological effects of this compound on non-target organisms is crucial for a complete environmental risk assessment. nih.gov Collaboration between toxicologists and environmental scientists is needed to evaluate the potential long-term impacts on biodiversity, including soil fauna, aquatic organisms, and beneficial insects. nih.gov Given that this compound is often used in formulations with other herbicides like 2,4-D and dicamba, research should also focus on the synergistic or antagonistic effects of these mixtures. customsmobile.comepa.gov This interdisciplinary approach will provide a more realistic picture of the environmental risks associated with the use of these commercial herbicide formulations.

Socio-economics and Policy: The adoption of sustainable weed management practices is not solely a technical issue; it is also influenced by a range of socio-economic factors. alberta.ca Research that integrates insights from economists, sociologists, and policy experts is needed to understand the decision-making processes of farmers and land managers. This includes identifying the economic and social barriers that may hinder the adoption of IWM strategies and the development of policies and incentives that can encourage a reduction in herbicide reliance. alberta.ca Such research can inform the development of effective education and extension programs that promote the sustainable use of herbicides like this compound. umweltbundesamt.de

Data Science and Precision Agriculture: The advent of precision agriculture technologies offers new opportunities for the targeted and efficient use of herbicides. researchgate.net Interdisciplinary research involving data scientists, engineers, and agronomists can lead to the development of advanced sensor technologies and decision support systems for weed management. These systems could utilize drone or satellite imagery to create detailed weed maps, allowing for the site-specific application of this compound only where it is needed. This approach has the potential to significantly reduce the total amount of herbicide applied, thereby minimizing environmental exposure and the risk of resistance development.

Q & A

Q. What are the critical physicochemical properties of mecoprop-dimethylammonium that influence its environmental behavior, and how should these be prioritized in experimental design?

Methodological Answer: Key properties include melting point (88–90°C), boiling point (308.11°C at 760 mmHg), and solubility in aqueous matrices . Prioritize these in environmental fate studies by:

  • Conducting stability tests under varying pH and temperature conditions.
  • Using HPLC or GC-MS to quantify degradation products .
  • Referencing standardized protocols (e.g., OECD Guidelines) for reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound for laboratory-scale studies?

Methodological Answer:

  • Document synthesis steps rigorously, including solvent purity, reaction time, and catalyst ratios.
  • Characterize intermediates and final products using NMR, FTIR, and elemental analysis.
  • Cross-validate results against peer-reviewed synthesis protocols (e.g., Med. Chem. Commun. guidelines for compound characterization) .

Q. What analytical techniques are most robust for quantifying this compound in environmental matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance sensitivity .
  • Solid-Phase Extraction (SPE): Validate recovery rates (≥80%) using spiked samples.
  • Include negative controls to account for matrix interference .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s ecotoxicological effects across different trophic levels?

Methodological Answer:

  • Perform dose-response meta-analyses to identify confounding variables (e.g., species sensitivity, exposure duration) .
  • Use systematic review frameworks (e.g., Cochrane Handbook) to assess study bias and heterogeneity .
  • Design cross-trophic experiments with standardized endpoints (e.g., LC50 for algae, Daphnia, and fish) .

Q. What statistical approaches are optimal for analyzing non-linear degradation kinetics of this compound in soil?

Methodological Answer:

  • Apply first-order kinetics for initial degradation phases.
  • Transition to Weibull models for biphasic decay patterns.
  • Use Bayesian hierarchical models to account for spatial variability in soil organic matter .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate the metabolic pathways of this compound in microbial consortia?

Methodological Answer:

  • Synthesize isotopically labeled analogs and track mineralization via isotopic ratio mass spectrometry (IRMS).
  • Combine with metagenomic sequencing to correlate degradation rates with microbial community shifts .
  • Validate findings using sterile controls to distinguish biotic vs. abiotic processes .

Q. What experimental designs mitigate artifacts when studying this compound’s adsorption-desorption hysteresis in sediments?

Methodological Answer:

  • Use batch equilibrium experiments with pre-equilibrated sediment samples.
  • Quantify hysteresis via Freundlich isotherm deviations.
  • Control for particle-size distribution and ionic strength to mimic natural conditions .

Methodological Frameworks

Q. How to design a longitudinal study assessing this compound’s residual effects in agricultural soils?

Methodological Answer:

  • Stratify sampling sites based on crop rotation history and tillage practices.
  • Measure residues seasonally over ≥3 growing cycles using composite sampling.
  • Apply mixed-effects models to differentiate temporal trends from spatial variability .

Q. What protocols ensure ethical and rigorous data sharing in collaborative this compound research?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw datasets in repositories like Zenodo or Figshare with detailed metadata .
  • Use version-controlled electronic lab notebooks (e.g., LabArchives) for transparency .

Contradiction and Validation

Q. How to resolve discrepancies between lab-scale and field-scale persistence data for this compound?

Methodological Answer:

  • Conduct microcosm studies bridging lab and field conditions (e.g., controlled light, moisture, and microbial activity).
  • Compare half-lives using ANOVA with post-hoc Tukey tests.
  • Publish negative results to reduce publication bias .

Q. What validation criteria should accompany computational models predicting this compound’s groundwater leaching potential?

Methodological Answer:

  • Calibrate models (e.g., PRZM or PELMO) with site-specific soil hydraulic data.
  • Validate against lysimeter studies under realistic irrigation scenarios.
  • Report uncertainty intervals via Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.